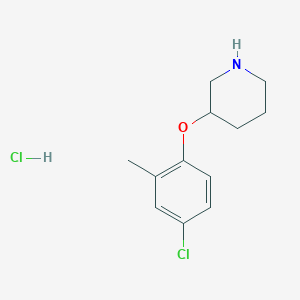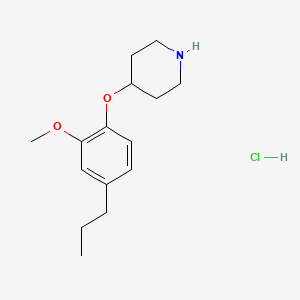
3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16ClNO.ClH/c1-9-8-10 (13)2-3-12 (9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da .
Wissenschaftliche Forschungsanwendungen
Paroxetine Hydrochloride
Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor with applications in treating various anxiety disorders. Its physicochemical properties, spectroscopic data, and methods of analysis in pharmaceutical and biological samples have been extensively documented. Additionally, its pharmacokinetics, metabolism, and pharmacological effects are well-studied (Germann, Ma, Han, & Tikhomirova, 2013).
Metabolic Activity in Obese Rats
3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been studied for its effects on food intake and weight gain in obese rats. It was observed to cause a reduction in food intake and weight gain, alongside an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior
Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride also includes its impact on feeding behavior. This compound, devoid of psychotropic activity, is noted for its ability to affect the satiety center, thereby reducing obesity in mice induced by gold thioglucose (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Activation in Rats
The compound was studied for its thermogenic effect in normal rats. It was found to increase energy expenditure by enhancing resting oxygen consumption and disrupting oxidative phosphorylation, which could partially explain its effects on metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Copolymerization
The synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, where the substituents included 3-(4-chlorophenoxy), have been explored. These acrylates were synthesized and characterized, providing insights into new applications in polymer science (Whelpley et al., 2022).
Molecular Structure Analysis
The crystal and molecular structure of compounds such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate have been reported, offering insights into hydrogen bonding and C-H…π interactions in molecular architecture (Khan et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-chloro-2-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRFXOSXWKVGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)


![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)

![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)


![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424533.png)
